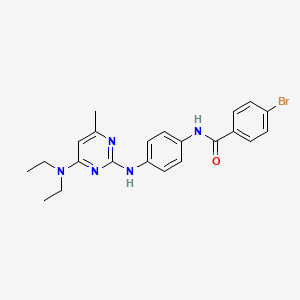
4-Brom-N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide, also known as BAY 73-6691, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in the development and progression of various diseases. In cancer cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 inhibits the activity of the protein kinase Aurora B, which is involved in cell division and proliferation. By inhibiting Aurora B, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 can prevent the growth and spread of cancer cells. In inflammatory diseases, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 inhibits the activity of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of inflammatory responses. By inhibiting PDE9, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 can reduce inflammation and alleviate symptoms of inflammatory diseases. In cardiovascular disorders, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 acts as a vasodilator by increasing the production of nitric oxide, which relaxes blood vessels and improves blood flow.
Biochemical and Physiological Effects
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cardiovascular cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 increases the production of nitric oxide, leading to vasodilation and improved blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study the effects of inhibiting these targets in a controlled manner. Additionally, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 has been shown to have low toxicity in preclinical studies, making it a safe candidate for further research. However, one limitation of using 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in various diseases, including cancer, inflammation, and cardiovascular disorders. Finally, more research is needed to understand the mechanism of action of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 at the molecular level, which may lead to the discovery of new targets for therapeutic intervention.
Synthesemethoden
The synthesis of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 involves a multi-step process that includes the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4-(diethylamino)-6-methylpyrimidin-2-amine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die synthetisierten Derivate dieser Verbindung wurden auf ihr antimikrobielles Potenzial untersucht. Insbesondere die Verbindungen d1, d2 und d3 zeigten vielversprechende antimikrobielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterienarten. Thiazol-basierte Strukturen wie diese sind dafür bekannt, die bakterielle Lipidbiosynthese zu hemmen und antibakterielle Wirkungen zu zeigen .
Antikrebs-Eigenschaften
Krebs ist nach wie vor eine große globale Gesundheitsherausforderung, und es werden dringend neue Therapeutika benötigt. In diesem Zusammenhang zeigten die Verbindungen d6 und d7 aus der Serie bemerkenswerte Antikrebsaktivität gegen östrogenrezeptor-positive humane Brustadenokarzinomzellen (MCF7). Diese Ergebnisse deuten darauf hin, dass sie als Kandidaten für die weitere Medikamentenentwicklung geeignet sind .
Molekulares Docking-Studien
Um die Bindungsinteraktionen zu verstehen, wurden molekulare Docking-Studien durchgeführt. Die Verbindungen d1, d2, d3, d6 und d7 zeigten günstige Docking-Scores innerhalb der Bindungstaschen ausgewählter Proteinstrukturen (PDB-IDs: 1JIJ, 4WMZ und 3ERT). Diese Verbindungen könnten als Leitmoleküle für das rationale Design von Medikamenten dienen .
Eigenschaften
IUPAC Name |
4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWYWHZISOVYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


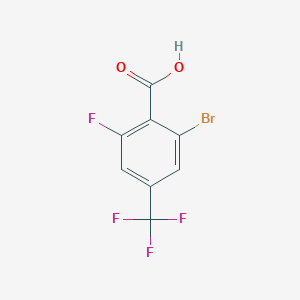
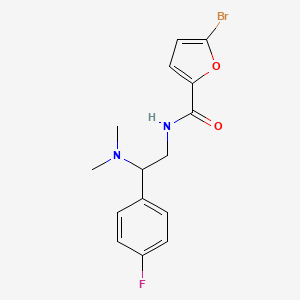
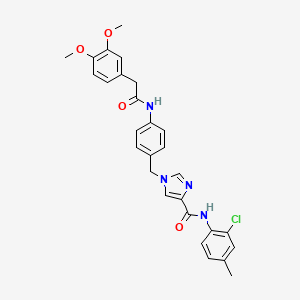
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
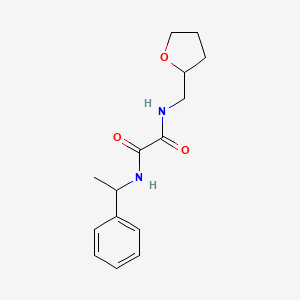
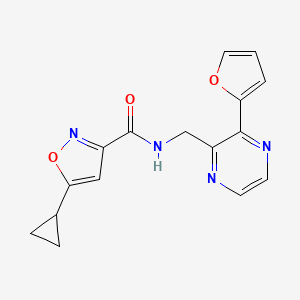
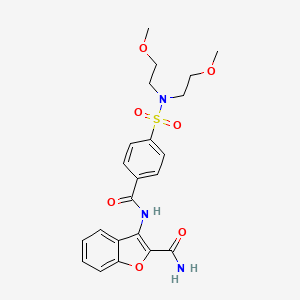
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

